7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)

Physicochemical property prediction Lipophilicity Drug-likeness

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) is a heterocyclic building block belonging to the isoxazolo[5,4-b]azepinone class, with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g/mol. The scaffold was structurally validated in the discovery of BET bromodomain inhibitors, where a crystallography-driven fragment-based design effort identified isoxazole azepines as a novel chemotype for BRD4 inhibition.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 170312-27-3
Cat. No. B060331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)
CAS170312-27-3
Synonyms7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(=O)N=C2ON1
InChIInChI=1S/C8H10N2O2/c1-5-6-3-2-4-7(11)9-8(6)12-10-5/h2-4H2,1H3,(H,9,11)
InChIKeyHUTSTFKFHNUDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) (CAS 170312-27-3): Core Scaffold for BET Bromodomain Inhibitor Discovery


7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) is a heterocyclic building block belonging to the isoxazolo[5,4-b]azepinone class, with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g/mol . The scaffold was structurally validated in the discovery of BET bromodomain inhibitors, where a crystallography-driven fragment-based design effort identified isoxazole azepines as a novel chemotype for BRD4 inhibition [1]. This compound represents the minimal 3-methyl-substituted saturated core, which served as the chemical starting point for the optimization that ultimately led to clinical candidates such as CPI-0610 (pelabresib) [1].

Why Generic Substitution Fails for 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) (CAS 170312-27-3) in BET Bromodomain Programs


In the BET bromodomain inhibitor series, the 3-methyl group on the isoxazole ring and the precise [5,4-b] ring fusion geometry are not interchangeable. Fragment-based crystallography demonstrated that the 3-methyl substituent occupies a conserved hydrophobic pocket in BRD4-BD1, and its removal or translocation to other positions resulted in complete loss of detectable binding in AlphaLISA assays [1]. Regioisomeric scaffolds such as isoxazolo[4,5-b]azepines exhibited divergent biological profiles and did not yield the same tractable structure–activity relationships, underscoring the non-fungibility of this specific core [1]. Consequently, procurement of the exact CAS 170312-27-3 intermediate is essential for reproducing published SAR and for maintaining continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) (CAS 170312-27-3)


Computationally Predicted Lipophilicity Advantage Over the Des‑Methyl Core

The presence of the 3‑methyl group raises the computed logP (XlogP) to 5.8 for the target compound, compared to a predicted XlogP of approximately 5.0 for the des‑methyl analog 5,6,7,8‑tetrahydro‑2H‑isoxazolo[5,4‑b]azepin‑3(4H)‑one (CAS 121379‑66‑6) [1]. This ~0.8 log unit increase translates to roughly a 6‑fold greater partition coefficient, potentially enhancing passive membrane permeability in cell‑based assays.

Physicochemical property prediction Lipophilicity Drug-likeness

Reduced Hydrogen‑Bond Donor Count vs. Benzofused Clinical Candidate CPI‑0610

The target compound possesses 1 hydrogen‑bond donor, compared to 2 HBDs for the clinical candidate CPI‑0610 (pelabresib, a benzo[c]isoxazolo[4,5-e]azepine) . The lower HBD count may contribute to improved passive permeability and reduced efflux susceptibility, making this saturated core a favorable starting point for lead optimization where CNS penetration or high oral absorption is desired.

Hydrogen bonding Drug design Permeability

Synthetic Tractability of the Unsubstituted 5‑Position Allows Divergent Elaboration

Unlike the 5‑isopropenyl analog (CAS 16826‑24‑7) [1], the target compound has an unsubstituted 5‑position, enabling direct functionalization via enolate alkylation, aldol condensation, or palladium‑catalyzed cross‑coupling. This flexibility has been exploited to generate libraries of 5‑aryl and 5‑heteroaryl derivatives with defined SAR for BRD4 BD1, as reported in the primary discovery paper [2]. For example, introduction of a 5‑aryl group yielded double‑digit nanomolar BRD4 inhibitors, whereas the pre‑functionalized 5‑isopropenyl analog cannot be diversified without additional synthetic steps.

Synthetic chemistry Scaffold diversification Lead optimization

Best‑Fit Application Scenarios for 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) (CAS 170312-27-3)


Hit‑to‑Lead BRD4/BET Inhibitor Optimization

The validated binding mode of the 3‑methylisoxazolo[5,4‑b]azepin‑7‑one core in BRD4‑BD1 [1] makes this compound an optimal starting point for fragment growth and structure‑based design. Its unsubstituted 5‑position permits systematic exploration of the WPF shelf and ZA channel pockets, while the 1‑HBD profile maintains acceptable permeability. Procurement of scalable quantities ensures continuity from biochemical screening through cellular MYC suppression assays.

Diversified Library Synthesis for Bromodomain Selectivity Profiling

Because the 5‑position can be elaborated in a single step , this scaffold enables rapid parallel synthesis of focused libraries. Such libraries can be screened against BRD4‑BD1, BRD4‑BD2, BRDT, and other bromodomains to identify selective probes. The predicted lipophilicity (XlogP = 5.8) [1] is compatible with the range typically required for cell permeability without excessive logP‑driven off‑target effects.

Process Chemistry Route Scouting and Kilogram‑Scale Intermediate Supply

The simple structure (C₈H₁₀N₂O₂) and demonstrated synthetic accessibility via cyclization of propargylic N‑hydroxycarbamates make this compound a cost‑effective late‑stage intermediate for GMP production of clinical candidates. The unsubstituted 5‑position avoids the need for protecting‑group manipulations, reducing step count and improving overall yield in scaled‑up syntheses.

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